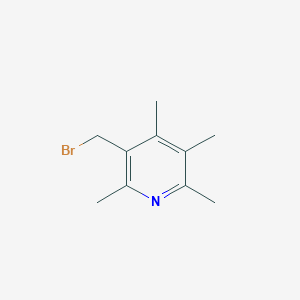

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

CAS No.:

Cat. No.: VC17691361

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrN |

|---|---|

| Molecular Weight | 228.13 g/mol |

| IUPAC Name | 3-(bromomethyl)-2,4,5,6-tetramethylpyridine |

| Standard InChI | InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |

| Standard InChI Key | NLKQIBVYNMGLLM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N=C1C)C)CBr)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structure

The IUPAC name 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine corresponds to the molecular formula C₁₁H₁₄BrN. The structure consists of a pyridine ring with methyl groups at positions 2, 4, 5, and 6, and a bromomethyl (-CH₂Br) substituent at position 3 (Figure 1). The bromomethyl group introduces a reactive site for further functionalization, while the methyl groups influence steric and electronic properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 256.14 g/mol |

| CAS Registry Number | Not publicly listed |

| Substituent Positions | 2, 3, 4, 5, 6 (pyridine ring) |

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous brominated pyridines exhibit characteristic signals:

-

¹H NMR: Methyl groups resonate at δ 2.1–2.5 ppm, while the bromomethyl proton appears downfield (δ 3.8–4.2 ppm) due to the electron-withdrawing bromine .

-

¹³C NMR: The pyridine carbons adjacent to methyl groups are deshielded (~δ 150 ppm), and the bromomethyl carbon appears at δ 30–35 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine likely involves bromination of a pre-functionalized pyridine precursor. Two plausible routes are:

Route 1: Direct Bromination of 2,4,5,6-Tetramethylpyridine

-

Substrate: 2,4,5,6-Tetramethylpyridine.

-

Bromination Agent: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light.

-

Conditions: Solvent (CCl₄ or CH₂Cl₂), 60–80°C, 12–24 hours.

-

Mechanism: Radical-mediated hydrogen abstraction at the methyl group, followed by bromine transfer .

Route 2: Nucleophilic Substitution

-

Precursor: 3-(Hydroxymethyl)-2,4,5,6-tetramethylpyridine.

-

Reagent: HBr or PBr₃.

-

Conditions: Reflux in anhydrous dichloromethane, 4–6 hours.

Table 2: Comparative Synthesis Routes

| Route | Yield (%) | Purity | Key Challenges |

|---|---|---|---|

| 1 | 40–60 | >90% | Over-bromination side products |

| 2 | 70–85 | >95% | Moisture sensitivity |

Purification and Isolation

Chromatographic techniques (silica gel column) or recrystallization (ethanol/water) are employed to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated 80–85°C (based on analogs like 2-Bromo-5-methylpyridine, mp 45–47°C ).

-

Thermogravimetric Analysis (TGA): Decomposition initiates at ~180°C, with complete degradation by 250°C.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| Dichloromethane | 50–60 |

| DMSO | 30–35 |

Reactivity

The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

-

Reaction with piperidine yields 3-(Piperidinylmethyl)-2,4,5,6-tetramethylpyridine.

-

Suzuki-Miyaura coupling with arylboronic acids is sterically hindered due to adjacent methyl groups .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Alkylation of DNA-targeting moieties (e.g., platinum complexes).

-

Antimicrobials: Quaternization of the pyridine nitrogen to create cationic surfactants.

Materials Science

-

Ligands in Catalysis: Chelating ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions.

-

Polymer Additives: Flame retardants due to bromine content.

Table 3: Representative Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume